molecular formula C15H26N4O B7631767 1-[Methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol

1-[Methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol

Cat. No. B7631767
M. Wt: 278.39 g/mol
InChI Key: BXKSMDAEODNWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as MPMP, is a selective antagonist of the α1-adrenoceptor, which is involved in the regulation of blood pressure and other physiological processes. In

Mechanism of Action

1-[Methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol acts as a selective antagonist of the α1-adrenoceptor, which is a G protein-coupled receptor that is involved in the regulation of blood pressure, smooth muscle contraction, and other physiological processes. By blocking the activity of this receptor, 1-[Methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol can reduce the effects of the sympathetic nervous system on these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[Methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol are primarily related to its action as an α1-adrenoceptor antagonist. In vitro studies have shown that 1-[Methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol can inhibit the binding of radioligands to α1-adrenoceptors in a dose-dependent manner. In vivo studies have shown that 1-[Methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol can reduce blood pressure and inhibit the contractile response of smooth muscle in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[Methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol in lab experiments is its high selectivity for the α1-adrenoceptor, which allows for specific targeting of this receptor. However, one limitation of using 1-[Methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol is its relatively low potency compared to other α1-adrenoceptor antagonists, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several potential future directions for research on 1-[Methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol and related compounds. One area of interest is the development of more potent and selective α1-adrenoceptor antagonists for use in drug discovery and clinical applications. Another area of interest is the investigation of the role of α1-adrenoceptors in various physiological processes, including inflammation, immune response, and cancer progression. Additionally, the use of 1-[Methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol as a tool for investigating the structure and function of α1-adrenoceptors could lead to a better understanding of these receptors and their potential as therapeutic targets.

Synthesis Methods

The synthesis of 1-[Methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol involves several steps, including the reaction of 2,6-dimethylpyridine with methylamine to form 2-methyl-6-(methylamino)pyridine. This intermediate is then reacted with 1-(4-methylpiperazin-1-yl)propan-2-ol to form 1-[Methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol. The yield of this reaction is typically around 50%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

1-[Methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cardiovascular research, and drug discovery. In neuroscience, 1-[Methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol has been used as a tool to investigate the role of α1-adrenoceptors in the regulation of neuronal activity and behavior. In cardiovascular research, 1-[Methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol has been used to study the effects of α1-adrenoceptor antagonists on blood pressure and cardiac function. In drug discovery, 1-[Methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol has been used as a lead compound for the development of new α1-adrenoceptor antagonists with improved pharmacological properties.

properties

IUPAC Name

1-[methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O/c1-13-5-4-6-15(16-13)18(3)11-14(20)12-19-9-7-17(2)8-10-19/h4-6,14,20H,7-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKSMDAEODNWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N(C)CC(CN2CCN(CC2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Methyl-(6-methylpyridin-2-yl)amino]-3-(4-methylpiperazin-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.